molecular formula C15H25NO5 B13551734 1-[(Tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylicacid

1-[(Tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylicacid

Cat. No.: B13551734
M. Wt: 299.36 g/mol
InChI Key: GXXUHLPPEPZTPB-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[55]undecane-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butoxycarbonyl (Boc) protecting group. Common reagents used in the synthesis include tert-butyl chloroformate, which is used to introduce the Boc group, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group can protect reactive sites on the molecule, allowing it to interact with enzymes or receptors in a controlled manner. The spirocyclic structure can provide unique binding properties, enhancing the compound’s efficacy in various applications.

Comparison with Similar Compounds

    1-azaspiro[5.5]undecane-3-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less stable in certain reactions.

    9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid: Lacks the spirocyclic structure, reducing its binding affinity in biological applications.

Uniqueness: 1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid is unique due to its combination of the Boc protecting group and the spirocyclic structure. This combination provides enhanced stability and binding properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-10-11(12(17)18)4-5-15(16)6-8-20-9-7-15/h11H,4-10H2,1-3H3,(H,17,18)

InChI Key

GXXUHLPPEPZTPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC12CCOCC2)C(=O)O

Origin of Product

United States

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